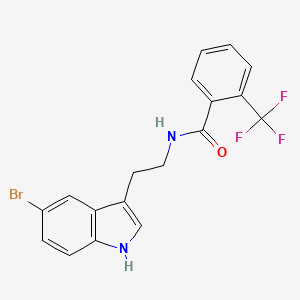![molecular formula C28H12Br4N2 B12942092 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its tetrabrominated phenazine core, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine typically involves a condensation reaction between 3,6-dibromophenanthrene-9,10-diaminium chloride and 3,6-dibromophenanthrene-9,10-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrabrominated product.
Industrial Production Methods: Industrial production of this compound often employs a silver-promoted Ullmann coupling reaction. The precursor molecules are deposited on a silver surface and heated to facilitate the coupling process . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or the phenazine core.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenazine core .
Scientific Research Applications
2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular components.
Mechanism of Action
The mechanism of action of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine involves its interaction with molecular targets and pathways within cells. The compound can affect cell membrane permeability, leading to changes in cellular functions and metabolic processes . It also interacts with DNA and proteins, influencing gene expression and protein activity.
Comparison with Similar Compounds
3,6,14,17-Tetrabromodibenzo[a,c]-dibenzo[5,67,8]-quinoxalino-[2,3-i]phenazine: This compound has a similar tetrabrominated structure but differs in its core arrangement.
Phenazine Derivatives: Various phenazine derivatives share structural similarities but differ in their functional groups and reactivity.
Uniqueness: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is unique due to its specific bromination pattern and its ability to form stable, conductive polymers. This makes it particularly valuable in applications requiring high stability and conductivity, such as in energy storage devices and advanced materials .
Properties
Molecular Formula |
C28H12Br4N2 |
|---|---|
Molecular Weight |
696.0 g/mol |
IUPAC Name |
6,13,21,28-tetrabromo-2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3,5,7,9,11,13,15,17,19(24),20,22,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C28H12Br4N2/c29-13-1-5-17-18-6-2-14(30)10-22(18)26-25(21(17)9-13)33-27-23-11-15(31)3-7-19(23)20-8-4-16(32)12-24(20)28(27)34-26/h1-12H |
InChI Key |
ARSFZNLBSXOQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C4C(=C2C=C1Br)N=C5C6=C(C=CC(=C6)Br)C7=C(C5=N4)C=C(C=C7)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


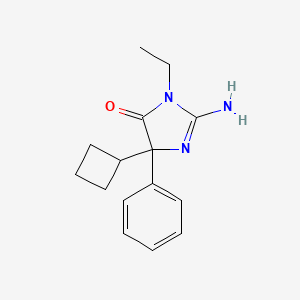
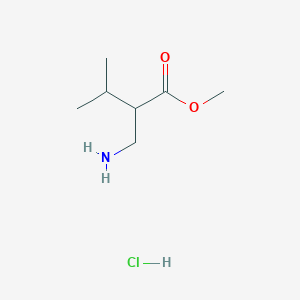
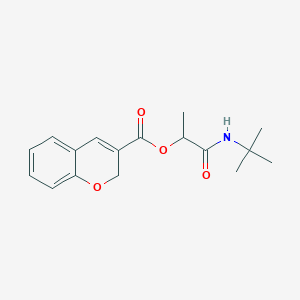
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
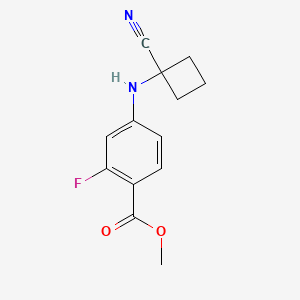
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
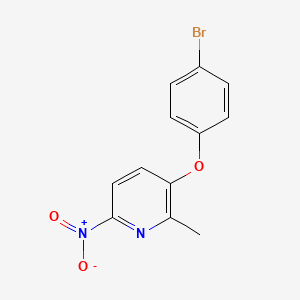
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
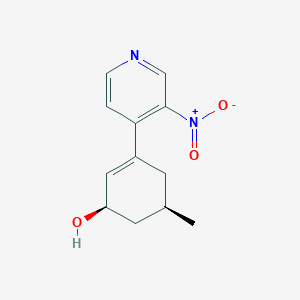
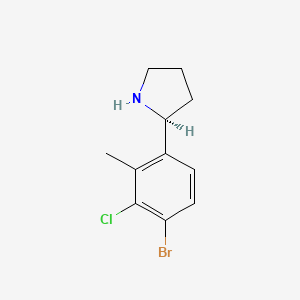
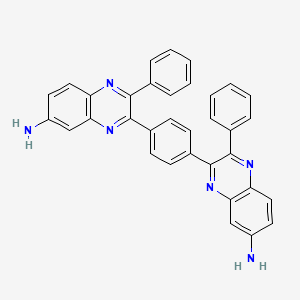
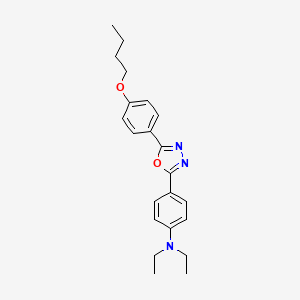
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
